{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
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Overview
Description
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a vanadium-based coordination compound. . This compound is known for its complex structure and the presence of vanadium, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride involves the coordination of vanadium with the ligand 2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine. The synthetic route typically includes the following steps:
Preparation of the Ligand: The ligand 2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine is synthesized by reacting 2,6-diacetylpyridine with 2-isopropylaniline under specific conditions.
Coordination with Vanadium: The ligand is then reacted with vanadium trichloride (VCl3) in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form the desired coordination compound.
Chemical Reactions Analysis
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, often forming higher oxidation state species.
Reduction: Reduction reactions can revert the vanadium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Catalysis: It serves as an effective catalyst in various organic reactions, including the synthesis of propylene carbonates from carbon dioxide and epoxides.
Material Science: Its unique properties make it useful in the development of new materials with specific electronic and magnetic characteristics.
Biological Studies:
Mechanism of Action
The mechanism of action of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride involves the coordination of the vanadium center with the ligand, which stabilizes the compound and imparts its unique properties. The vanadium center can participate in redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds include other vanadium-based coordination compounds with different ligands. For example:
2,6-Bis[1-(phenylimino)ethyl]pyridine-vanadium(III)-trichloride: This compound has a similar structure but with phenyl groups instead of isopropyl groups.
2,6-Bis(1H-imidazol-2-yl)pyridine-vanadium(III)-trichloride: This compound uses imidazole-based ligands, which impart different properties.
The uniqueness of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride lies in its specific ligand structure, which influences its reactivity and applications.
Properties
IUPAC Name |
1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine;trichlorovanadium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.3ClH.V/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;;/h7-19H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPACUDFYQZFAE-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[V](Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N3V |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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